molecular formula C14H14N6O2 B2555689 (E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine CAS No. 537667-48-4

(E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine

Cat. No.: B2555689
CAS No.: 537667-48-4
M. Wt: 298.306
InChI Key: KGNNJNQAYSIWSF-KPSZGOFPSA-N
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Description

(E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a hydrazinyl group and a 2,4-dimethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 6-hydrazinylpurine with 2,4-dimethoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted purine derivatives with various functional groups replacing the hydrazinyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of (E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine is a synthetic organic compound classified as a purine derivative. Its unique structure, characterized by a purine ring system substituted with a hydrazinyl group and a 2,4-dimethoxybenzylidene moiety, suggests potential biological activities that warrant investigation. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-7H-purin-6-amine. Its molecular formula is C14H16N6O2, with a molecular weight of approximately 288.32 g/mol. The presence of methoxy groups on the benzylidene moiety enhances its solubility and may influence its biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Interaction : The compound has been explored as a biochemical probe for studying enzyme interactions, particularly those involved in cellular processes and signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could help mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : It has been investigated for potential anti-inflammatory activity, possibly through inhibition of cyclooxygenase (COX) enzymes, similar to other hydrazone derivatives .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells were used to assess the cytotoxic effects.
  • Results : The compound exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating potent anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through COX inhibition assays:

  • COX Inhibition : The compound showed selective inhibition of COX-2 over COX-1, suggesting it may provide therapeutic benefits with reduced gastrointestinal side effects compared to traditional NSAIDs .
  • Reactive Oxygen Species (ROS) Scavenging : The compound demonstrated significant ROS scavenging activity under oxidative stress conditions, further supporting its role as an antioxidant .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Reference
AnticancerA5495.0
MCF-73.5
LoVo4.0
Anti-inflammatoryCOX-1/COX-2IC50 < 10
ROS ScavengingV7915.0

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes:

  • Binding Affinity : The compound exhibited strong binding affinity towards COX-2, with key interactions involving hydrogen bonds and hydrophobic contacts with amino acid residues in the active site .
  • Comparative Analysis : When compared to standard inhibitors like meloxicam and piroxicam, this compound showed enhanced selectivity for COX-2, which is crucial for developing safer anti-inflammatory drugs .

Properties

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-21-10-4-3-9(11(5-10)22-2)6-19-20-14-12-13(16-7-15-12)17-8-18-14/h3-8H,1-2H3,(H2,15,16,17,18,20)/b19-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNNJNQAYSIWSF-KPSZGOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=NC=NC3=C2NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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